ethyl 2-(4,8-dimethyl-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-6-sulfonamido)acetate
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Description
Ethyl 2-(4,8-dimethyl-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-6-sulfonamido)acetate is a useful research compound. Its molecular formula is C22H24N2O5S and its molecular weight is 428.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalysis
Protic Pyridinium Ionic Liquid as a Catalyst
A study conducted by Tajbakhsh et al. (2013) describes the use of a protic pyridinium ionic liquid as a green and highly efficient catalyst for the synthesis of polyhydroquinoline derivatives via the Hantzsch condensation reaction. This method offers advantages such as short reaction times, high yields, and mild conditions, which are critical for developing sustainable chemical processes (Tajbakhsh et al., 2013).
Efficient Synthesis with Bronsted Acidic Ionic Liquid
Khaligh's research in 2014 introduced an efficient, halogen-free, and reusable Bronsted acidic ionic liquid catalyst for synthesizing unsymmetrical polyhydroquinoline derivatives. This catalyst facilitated the one-pot condensation of key components under solvent-free conditions, emphasizing clean and simple methodologies for high-yield product synthesis (Khaligh, 2014).
Anticancer Activity Evaluation
Anticancer Activity of Polyhydroquinoline Derivatives
A significant application in medicinal chemistry is the synthesis and evaluation of compounds for anticancer activity. Jadhvar et al. (2017) developed a green protocol for synthesizing bioactive polyhydroquinoline derivatives, which were evaluated for their inhibition of cancer cells, particularly human breast cancer cells (MCF7). Some synthesized derivatives showed significant inhibition activities, highlighting the potential of these compounds as novel lead scaffolds for anticancer agents (Jadhvar et al., 2017).
Spectroscopic Analysis and Molecular Docking
Spectroscopic Analysis and Molecular Docking
The detailed spectroscopic analysis and molecular docking studies, as demonstrated by El-Azab et al. (2016), provide insights into the molecular structure, electronic properties, and potential biological interactions of ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate. These studies suggest inhibitory activity against specific targets, offering a basis for developing pharmaceutical agents (El-Azab et al., 2016).
Properties
IUPAC Name |
ethyl 2-[N-[(4,8-dimethyl-2-oxo-1H-quinolin-6-yl)sulfonyl]-4-methylanilino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-5-29-21(26)13-24(17-8-6-14(2)7-9-17)30(27,28)18-10-16(4)22-19(12-18)15(3)11-20(25)23-22/h6-12H,5,13H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPUNGCOQOYMAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C2=CC3=C(C(=C2)C)NC(=O)C=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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